tert-Butyl(R)-(2-(thietan-3-ylamino)propyl)carbamate
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Overview
Description
tert-Butyl®-(2-(thietan-3-ylamino)propyl)carbamate is a compound that features a tert-butyl carbamate group attached to a propyl chain, which is further linked to a thietan-3-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl®-(2-(thietan-3-ylamino)propyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines .
Industrial Production Methods
Industrial production of tert-Butyl®-(2-(thietan-3-ylamino)propyl)carbamate may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl®-(2-(thietan-3-ylamino)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4, OsO4, and CrO3.
Reduction: Reduction reactions can be carried out using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: Substitution reactions involve nucleophiles like RLi, RMgX, RCuLi, enolates, NH3, RNH2, and NaOCH3.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), HFIP, and various oxidizing and reducing agents . Reaction conditions vary depending on the specific reaction being carried out, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
tert-Butyl®-(2-(thietan-3-ylamino)propyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl®-(2-(thietan-3-ylamino)propyl)carbamate involves the protection of amino groups through the formation of a carbamate. The tert-butyl carbamate group is cleaved under acidic conditions, producing tert-butyl cations . This cleavage is facilitated by the resonance stabilization of the carbonyl oxygen, which undergoes protonation and subsequent elimination .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties.
tert-Butyl 4-[(E)-2-(thietan-3-ylamino)propyl]carbamate: A closely related compound with a similar structure.
tert-Butyl N-(2-(thietan-3-ylamino)propyl)carbamate: Another similar compound with slight variations in the amino group attachment.
Uniqueness
tert-Butyl®-(2-(thietan-3-ylamino)propyl)carbamate is unique due to its specific structural arrangement, which provides distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C11H22N2O2S |
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Molecular Weight |
246.37 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-(thietan-3-ylamino)propyl]carbamate |
InChI |
InChI=1S/C11H22N2O2S/c1-8(13-9-6-16-7-9)5-12-10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3,(H,12,14)/t8-/m1/s1 |
InChI Key |
KDZPHFDBOOTRGC-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)NC1CSC1 |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)NC1CSC1 |
Origin of Product |
United States |
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